molecular formula C10H17N3O2 B13075318 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane

Cat. No.: B13075318
M. Wt: 211.26 g/mol
InChI Key: VNHALUREALLPEZ-UHFFFAOYSA-N
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Description

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is a heterocyclic compound that features both an oxadiazole ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which can then be further functionalized to introduce the azepane ring.

Industrial Production Methods

the principles of green chemistry and one-pot synthesis are often employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Azepines: These compounds also contain a seven-membered nitrogen-containing ring and have similar chemical properties.

Uniqueness

2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is unique due to the combination of the oxadiazole and azepane rings in a single molecule. This dual functionality provides a versatile platform for the development of new compounds with diverse applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(azepan-2-yl)-5-(methoxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H17N3O2/c1-14-7-9-12-10(13-15-9)8-5-3-2-4-6-11-8/h8,11H,2-7H2,1H3

InChI Key

VNHALUREALLPEZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)C2CCCCCN2

Origin of Product

United States

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